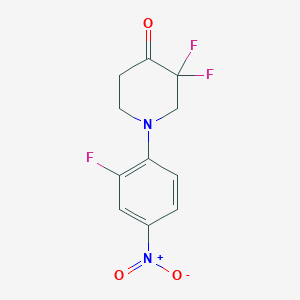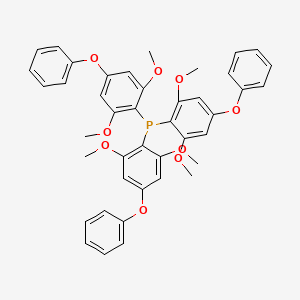
N-(Benzenesulfonyl)-2,2,2-trichloroethanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Benzenesulfonyl)-2,2,2-trichloroethanimidoyl chloride is an organosulfur compound characterized by the presence of a benzenesulfonyl group attached to a trichloroethanimidoyl chloride moiety. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzenesulfonyl)-2,2,2-trichloroethanimidoyl chloride typically involves the reaction of benzenesulfonyl chloride with 2,2,2-trichloroethanimidoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Benzenesulfonyl)-2,2,2-trichloroethanimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Hydrolysis: In the presence of water, it can hydrolyze to form benzenesulfonic acid and 2,2,2-trichloroethanimine.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, chloroform
Bases: Triethylamine, pyridine
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Benzenesulfonic Acid: Formed by hydrolysis
Applications De Recherche Scientifique
N-(Benzenesulfonyl)-2,2,2-trichloroethanimidoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to prepare various sulfonamide and sulfonate ester derivatives.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of N-(Benzenesulfonyl)-2,2,2-trichloroethanimidoyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved . The molecular targets and pathways include interactions with amino groups in proteins and enzymes, leading to the modification of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl Chloride: A closely related compound used in similar reactions but lacks the trichloroethanimidoyl group.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Another sulfonyl chloride compound that is often preferred due to its solid state at room temperature, making it easier to handle.
Uniqueness
N-(Benzenesulfonyl)-2,2,2-trichloroethanimidoyl chloride is unique due to the presence of the trichloroethanimidoyl group, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. This makes it particularly useful in specific synthetic applications where the trichloroethanimidoyl functionality is desired .
Propriétés
Numéro CAS |
201989-34-6 |
|---|---|
Formule moléculaire |
C8H5Cl4NO2S |
Poids moléculaire |
321.0 g/mol |
Nom IUPAC |
N-(benzenesulfonyl)-2,2,2-trichloroethanimidoyl chloride |
InChI |
InChI=1S/C8H5Cl4NO2S/c9-7(8(10,11)12)13-16(14,15)6-4-2-1-3-5-6/h1-5H |
Clé InChI |
IFQNRRUWYRJNBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N=C(C(Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Acetamido-3,5-dichloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12584929.png)


![3-methoxy-N-[1-(2-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12584963.png)
![Methyl 7-methylspiro[5.5]undeca-3,7-diene-1-carboxylate](/img/structure/B12584968.png)



![Acetamide,N,N-dimethyl-2-[[2-phenyl-8-(trifluoromethyl)-4-quinazolinyl]thio]-](/img/structure/B12584994.png)

